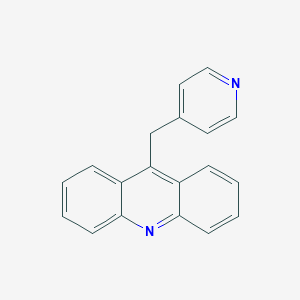

9-(4-pyridinylmethyl)acridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H14N2 |

|---|---|

Molecular Weight |

270.3 g/mol |

IUPAC Name |

9-(pyridin-4-ylmethyl)acridine |

InChI |

InChI=1S/C19H14N2/c1-3-7-18-15(5-1)17(13-14-9-11-20-12-10-14)16-6-2-4-8-19(16)21-18/h1-12H,13H2 |

InChI Key |

UEEVOHOQPJRVIB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC4=CC=NC=C4 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC4=CC=NC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 9 4 Pyridinylmethyl Acridine

Established Strategies for 9-Substituted Acridine (B1665455) Synthesis

The creation of the acridine framework and its 9-substituted derivatives is a well-documented area of heterocyclic chemistry. Several named reactions and general synthetic routes are available to chemists, each with its own advantages and substrate scope.

Nucleophilic Substitution Reactions at the Acridine C9 Position

The C9 position of the acridine ring is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atom. numberanalytics.comthieme-connect.com This inherent reactivity is a cornerstone of synthetic strategies aimed at introducing a wide array of substituents at this position. The general principle involves the displacement of a suitable leaving group, most commonly a halide like chloride, by a nucleophile. veerashaivacollege.org

A common precursor for these reactions is 9-chloroacridine (B74977), which can be synthesized from N-phenylanthranilic acid or acridone (B373769) using phosphorus oxychloride. pharmaguideline.comorgsyn.org The 9-chloroacridine then serves as an electrophilic partner for various nucleophiles. ptfarm.pl For the synthesis of 9-(4-pyridinylmethyl)acridine, this would entail the use of a nucleophilic form of the 4-pyridinylmethyl moiety. The reaction proceeds through a nucleophilic aromatic substitution (NAS) mechanism, where the electron-rich nucleophile attacks the electron-deficient C9 carbon, leading to the substitution of the leaving group. masterorganicchemistry.com The reactivity of the acridine system can be further enhanced by N-alkylation or N-protonation, which increases the electrophilicity of the C9 position. thieme-connect.com

Considerations of Bernthsen-Type and Friedlander-Type Syntheses for Acridine Derivatives

The Bernthsen acridine synthesis is a classical method that involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid, typically zinc chloride, at high temperatures (200-270 °C). wikipedia.orgencyclopedia.pub This reaction directly furnishes 9-substituted acridines. nih.govsemanticscholar.org For instance, reacting diphenylamine (B1679370) with a suitable carboxylic acid under Bernthsen conditions can yield a 9-substituted acridine. nih.gov Modifications to this method, such as using polyphosphoric acid or microwave irradiation, have been developed to improve reaction conditions and yields. tandfonline.comresearchgate.net

The Friedlander synthesis, another foundational method in heterocyclic chemistry, can also be adapted for the synthesis of acridine derivatives. encyclopedia.pubnih.gov This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A variation of this synthesis can produce 9-methylacridine (B196024) by treating a salt of anthranilic acid with 2-cyclohexenone. encyclopedia.pubnih.gov While not a direct route to this compound, the Friedlander synthesis is a key method for constructing the core acridine ring system, which can then be further functionalized.

| Synthetic Method | Reactants | Conditions | Product |

| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride, High Temperature (200-270 °C) | 9-Substituted Acridine |

| Friedlander Synthesis | Salt of Anthranilic Acid, 2-Cyclohexenone | 120 °C | 9-Methylacridine |

Approaches via Ullmann Synthesis Variations

The Ullmann synthesis is another versatile method for constructing acridine and its derivatives. encyclopedia.pubnih.gov In a typical Ullmann synthesis leading to acridines, a primary amine is condensed with an aromatic carboxylic acid or aldehyde in the presence of a strong mineral acid, followed by cyclization to form an acridone. ptfarm.plencyclopedia.pubnih.gov The acridone can then be reduced and dehydrogenated to yield the acridine core. encyclopedia.pubnih.gov While this is a multi-step process, it offers a reliable pathway to the fundamental acridine structure. More advanced Ullmann-type reactions, such as the Graebe-Ullmann thermolysis of 9-(1,2,3-triazol-1-yl)acridines, have been developed for the synthesis of more complex, polycyclic acridine systems. rsc.org

Introduction of the 4-Pyridinylmethyl Moiety: Coupling Reactions

Once the acridine nucleus, often in the form of a 9-haloacridine, is prepared, the next critical step is the introduction of the 4-pyridinylmethyl group. This is achieved through carbon-carbon (C-C) bond-forming reactions, a cornerstone of modern organic synthesis. diva-portal.org

Formation of the Pyridinylmethyl Synthon

To create the C-C bond, the 4-pyridinylmethyl group must be converted into a reactive nucleophilic species, or synthon. A common strategy is the formation of an organometallic reagent. For instance, 4-picoline (4-methylpyridine) can be deprotonated at the methyl group using a strong base like an organolithium reagent (e.g., n-butyllithium) or a lithium amide to generate a highly nucleophilic carbanion. This organolithium species can then be used directly or converted to other organometallic reagents, such as a Grignard reagent, by transmetalation with a magnesium salt. These pyridinylmethyl synthons are potent nucleophiles capable of reacting with electrophilic centers.

Strategies for C-C Bond Formation to the Acridine Nucleus

The key C-C bond in this compound is formed by coupling the 4-pyridinylmethyl synthon with a 9-substituted acridine, typically 9-chloroacridine. The nucleophilic 4-pyridinylmethyl carbanion will attack the electrophilic C9 position of the acridine ring, displacing the chloride leaving group to form the desired product.

Alternatively, modern cross-coupling reactions offer powerful and versatile methods for C-C bond formation. acs.org For example, a Suzuki cross-coupling reaction could be envisioned. scirp.org This would involve the preparation of a 4-pyridinylmethylboronic acid or ester, which would then be coupled with 9-chloroacridine in the presence of a palladium catalyst and a base. Similarly, other cross-coupling reactions like the Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent) could potentially be employed. organic-chemistry.orgrsc.org These methods are known for their high efficiency and functional group tolerance. diva-portal.org

| Reaction Type | Acridine Precursor | Pyridinylmethyl Reagent | Key Conditions |

| Nucleophilic Substitution | 9-Chloroacridine | 4-Pyridinylmethyl lithium | Anhydrous, inert atmosphere |

| Suzuki Coupling | 9-Chloroacridine | 4-Pyridinylmethylboronic acid | Palladium catalyst, base |

| Negishi Coupling | 9-Chloroacridine | 4-Pyridinylmethylzinc chloride | Palladium or Nickel catalyst |

Investigation of Reaction Mechanisms in the Synthesis of this compound

Mechanistic Elucidation of Nitrogen Heterocycle Functionalization

The functionalization of nitrogen heterocycles like acridine is a critical area of study. frontiersin.org The inherent chemical properties of the acridine ring system, particularly the electrophilicity of the C-9 position due to the para-situated nitrogen atom, make it a primary site for nucleophilic attack. thieme-connect.com

One prominent mechanism is the nucleophilic aromatic substitution of hydrogen (SNH). frontiersin.org This process typically involves two main steps:

Nucleophilic Addition: A nucleophile adds to the electron-deficient aromatic ring to form a stable intermediate known as a σH-adduct. frontiersin.org

Oxidation: The σH-adduct is then oxidized to yield the final substituted product. frontiersin.org

This method provides a direct and efficient route to 9-substituted acridines, avoiding some of the drawbacks of classical methods. frontiersin.org

Another approach involves the functionalization of pyridine (B92270) rings by converting them into phosphonium (B103445) salts. These salts then act as coupling handles for subsequent carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-halogen bond-forming reactions, a strategy also applicable for late-stage functionalization. mcnallygroup.org

Role of Catalysis (e.g., Metal-Catalyzed) in Synthetic Pathways

Metal catalysis plays a pivotal role in modern synthetic strategies for acridine derivatives, often providing milder reaction conditions and greater functional group tolerance compared to classical methods like the Bernthsen reaction, which requires high temperatures and strong acids. researchgate.netrsc.orgresearchgate.net

Palladium-catalyzed reactions are particularly prevalent. For instance, a novel synthesis of 9-substituted acridines involves the palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine (B2592992). mdpi.comnih.gov The proposed mechanism for this reaction involves an initial Sonogashira coupling, followed by an intramolecular cyclization. The selectivity of this process is influenced by the reaction conditions, with the presence of a diamine base favoring the formation of the acridine ring system. mdpi.com

The general mechanism is proposed to proceed as follows:

Sonogashira Coupling: The terminal alkyne reacts with bis(2-bromophenyl)amine to form an intermediate. mdpi.com

Intramolecular Cyclization: The palladium catalyst facilitates an intramolecular reaction, leading to the closure of the central acridine ring. mdpi.com

Proto-demetallation and Tautomerization: Loss of the palladium catalyst and subsequent tautomerization, driven by aromatization, yields the final 9-substituted acridine product. mdpi.com

Ligand choice can also uniquely control the selectivity of palladium-catalyzed intramolecular transformations, allowing for the synthesis of various nitrogen-containing heterocycles from a common precursor. nih.gov

Other Metal Catalysts:

Zinc Chloride (ZnCl2): Used in the Bernthsen reaction and in promoting the intramolecular cyclization of o-arylaminophenyl Schiff bases to form acridines. researchgate.netscite.ai

Copper (Cu): Copper-catalyzed reactions are also employed in the synthesis of nitrogen heterocycles. beilstein-journals.org

Rhodium (Rh): Rhodium catalysts are effective for various organic transformations, including the alkylation and arylation of heterocycles. beilstein-journals.org

A summary of catalysts used in acridine synthesis can be seen in the table below.

| Catalyst | Reaction Type | Reference |

| Palladium (Pd) | Cross-coupling, Cyclization | mdpi.comnih.govnih.gov |

| Zinc Chloride (ZnCl₂) | Condensation, Cyclization | researchgate.netscite.ai |

| Copper (Cu) | Domino reactions, C-H alkenylation | beilstein-journals.orgmdpi.com |

| Rhodium (Rh) | Alkylation, Arylation | beilstein-journals.org |

| p-Toluenesulfonic acid (p-TSA) | Bernthsen reaction (solvent-free) | researchgate.net |

Intramolecular Cyclization Pathways for Acridine Ring Systems

The formation of the central acridine ring often proceeds via an intramolecular cyclization event. This is a key step in many synthetic routes. For example, in the palladium-catalyzed synthesis from bis(2-bromophenyl)amine and a terminal alkyne, an intramolecular cyclization at the terminal carbon of the alkyne is a critical step. mdpi.com

Another example is the ZnCl₂-promoted cyclization of o-arylaminophenyl Schiff bases, which provides a concise method for synthesizing a range of acridine derivatives. researchgate.net DFT (Density Functional Theory) studies on similar reactions have proposed a mechanism involving three main steps:

Tautomerization: An initial intramolecular proton transfer occurs. researchgate.net

Intramolecular Cyclization: A new six-membered ring is formed. This is often the rate-determining step. researchgate.net

Intramolecular Condensation: This final step leads to the formation of the aromatic acridine product. researchgate.net

The presence of a catalyst, such as OH⁻, can significantly lower the energy barrier for these reactions. researchgate.net

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity is a crucial aspect of acridine synthesis, especially when dealing with unsymmetrical precursors or when direct functionalization of the acridine ring is performed. rsc.org Classical electrophilic substitutions on the acridine ring are often not regioselective and can lead to a mixture of polyfunctionalized products. rsc.org

However, modern synthetic methods offer greater control. For instance, in the palladium-catalyzed synthesis of 9-substituted acridines, the reaction conditions can be tuned to favor the desired product. mdpi.com The reactivity of different positions on the acridine ring is influenced by the electronic properties of existing substituents. rsc.org The C-9 position is particularly electrophilic and, therefore, a primary target for nucleophilic attack. thieme-connect.com

In the synthesis of more complex acridine derivatives, such as dihydroindeno[1,2,3-kl]acridines, palladium-catalyzed intramolecular Heck reactions have been developed. The regioselectivity of the cyclization can be influenced by steric factors. For example, the presence of a substituent on one of the aryl rings can direct the cyclization to the less hindered position. acs.org

Stereochemical considerations are generally not a factor in the synthesis of the planar, achiral this compound itself. However, for derivatives with stereocenters, such as those with substituted side chains or partially saturated rings, stereochemistry would become a critical consideration.

Advanced Spectroscopic and Structural Characterization of 9 4 Pyridinylmethyl Acridine

Sophisticated Nuclear Magnetic Resonance (NMR) Techniques for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of organic compounds in solution. nih.govresearchgate.net For 9-(4-pyridinylmethyl)acridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques has been instrumental in assigning the proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the atoms, and providing information about the molecule's conformation. nih.gov

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons of the acridine (B1665455) and pyridine (B92270) rings, as well as the methylene (B1212753) bridge protons. The aromatic region typically shows a complex pattern of overlapping multiplets due to the coupling between adjacent protons. chemicalbook.com The protons on the pyridine ring and the acridine core can be distinguished based on their characteristic chemical shifts and coupling constants.

To resolve the ambiguities arising from signal overlap in the 1D spectrum, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. rsc.org A COSY spectrum reveals the correlation between coupled protons, allowing for the tracing of the connectivity within the individual aromatic rings. For instance, the correlation between the ortho, meta, and para protons of the pyridine ring can be established.

The HSQC experiment correlates the signals of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the ¹³C signals based on the previously assigned proton signals. The methylene bridge carbon, for example, would show a correlation with the corresponding methylene protons.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is crucial for determining the molecule's preferred conformation in solution. For instance, NOE correlations between the methylene bridge protons and specific protons on the acridine and pyridine rings can indicate the relative orientation of these two aromatic systems.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methylene Bridge (-CH₂-) | ~4.5 | ~35 |

| Pyridine Ring (α-protons) | ~8.5 | ~150 |

| Pyridine Ring (β-protons) | ~7.2 | ~124 |

| Acridine Ring (peri-protons) | ~8.2 | ~148 |

| Acridine Ring (other aromatic) | 7.4 - 7.8 | 125 - 130 |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of a molecule's elemental composition. hilarispublisher.com By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million), HRMS allows for the confident validation of the molecular formula of this compound, which is C₁₉H₁₄N₂. uni.lunih.govspectroscopyonline.com

This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. The experimentally determined exact mass is compared with the theoretically calculated mass for the proposed formula, and a close match provides strong evidence for the correctness of the assigned structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₁₄N₂ |

| Calculated Monoisotopic Mass | 270.1157 g/mol |

| Observed [M+H]⁺ (example) | 271.1230 |

| Mass Accuracy (ppm) | < 5 ppm |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.netredalyc.org The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural components.

The spectrum would be expected to show strong bands in the aromatic C-H stretching region (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations within the acridine and pyridine rings (typically in the 1400-1600 cm⁻¹ region). libretexts.org The presence of the methylene bridge would be indicated by C-H stretching vibrations around 2850-2960 cm⁻¹. The unique pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) provides a characteristic signature for the molecule. redalyc.org

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| C-H Bending (out-of-plane) | 700 - 900 |

Single Crystal X-ray Diffraction Analysis of this compound

The diffraction data allows for the determination of the crystal system (e.g., monoclinic, orthorhombic, triclinic) and the dimensions of the unit cell (the basic repeating unit of the crystal lattice), defined by the lattice parameters a, b, c, and the angles α, β, γ. wikipedia.orglibretexts.org This information is fundamental to characterizing the crystalline nature of the compound. For instance, a related compound, 4'-(acridin-9-ylamino)methanesulphonanilide hydrochloride, was found to be triclinic. rsc.org

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z (molecules per unit cell) | 4 |

Determination of Solid-State Molecular Conformation and Packing

Advanced Spectroscopic Probes for Electronic Structure Characterization

The electronic structure of this compound, a molecule comprising a π-conjugated acridine core linked to a pyridinyl group, is interrogated using a combination of advanced spectroscopic techniques and theoretical computations. These methods provide deep insights into the molecule's frontier molecular orbitals, electronic transitions, and its response to the surrounding environment.

UV-Visible Absorption and Fluorescence Spectroscopy

The primary tools for probing the electronic properties of conjugated systems like this compound are UV-Visible absorption and fluorescence spectroscopy. The absorption spectrum is dictated by transitions from the ground electronic state to various excited states. For acridine derivatives, the spectra typically show intense absorption bands in the 350-450 nm range, which are assigned to π→π* electronic transitions within the fused aromatic ring system. researchgate.net The substitution at the 9-position with the pyridinylmethyl group can modulate the energy of these transitions.

Fluorescence spectroscopy provides information about the first singlet excited state (S₁) and its decay pathways. Following excitation, the molecule relaxes to the lowest vibrational level of the S₁ state before emitting a photon to return to the ground state (S₀). The difference in wavelength between the absorption maximum (λ_abs_) and the emission maximum (λ_em_) is known as the Stokes shift. For many acridine derivatives, the emission properties are highly sensitive to their environment. nih.gov

Theoretical Investigations using Density Functional Theory (DFT)

To complement experimental data, quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model the electronic structure. uio.no DFT calculations provide fundamental insights into the spatial distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govsemanticscholar.org The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's electronic transitions and chemical reactivity. ijcce.ac.ir

Theoretical analysis can elucidate the nature of the electronic transitions observed in UV-Vis spectra. For instance, in a molecule with distinct electron-donating and electron-accepting moieties, transitions may have significant charge-transfer (CT) character. In this compound, the acridine ring can act as an acceptor while the pyridinylmethyl group's role can be investigated through these calculations. Studies on other acridine derivatives have successfully used DFT to correlate molecular structure with electronic properties, stability, and reactivity. bnmv.ac.in

Solvatochromism: Probing Environmental Polarity

A key characteristic of many 9-substituted acridines is their solvatochromism—the change in the color of their solutions with varying solvent polarity. researchgate.netphotonics.ru This phenomenon arises from a change in the dipole moment of the molecule upon electronic excitation. Polar solvents stabilize the more polar state (either ground or excited) to a greater extent, leading to a shift in the absorption and/or emission spectra.

For fluorescent molecules with an excited state that is significantly more polar than the ground state (a common feature in donor-π-acceptor systems), an increase in solvent polarity leads to a pronounced red-shift (bathochromic shift) in the fluorescence emission spectrum. rsc.orgacs.org This sensitivity makes such compounds valuable as fluorescent probes for characterizing the polarity of their microenvironment. While specific data for this compound is not extensively published, studies on related dihydroacridine derivatives demonstrate this effect clearly. rsc.org

Table 1: Solvatochromic Fluorescence Data for a Representative Dihydroacridine Derivative Data for 2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl-9,10-dihydroacridine, a related compound exhibiting solvatochromism. rsc.org

| Solvent | Polarity Parameter (E_T(30) / kcal mol⁻¹) | Emission Max (λ_em_ / nm) | Stokes Shift (nm) | Quantum Yield (Φ_f_ / %) |

| Toluene | 33.9 | 433 | 53 | 68 |

| Chloroform | 39.1 | 465 | 86 | 50 |

| Acetone | 42.2 | 505 | 125 | 27 |

| Acetonitrile | 45.6 | 510 | 131 | 24 |

| Methanol (MeOH) | 55.4 | 531 | 142 | 17 |

Effect of Protonation

The presence of the nitrogen atom in the pyridine ring and the acridine core means that the electronic structure of this compound can be significantly altered by pH. Protonation of one of these nitrogen atoms can drastically change the electron-accepting nature of the heterocycle, leading to substantial shifts in the absorption and emission spectra. photonics.rursc.org This property is the basis for the development of pH-sensitive fluorescent probes, where a change in fluorescence intensity or color can signal a change in environmental acidity. nih.gov

In essence, the combination of steady-state and time-resolved fluorescence spectroscopy with robust DFT calculations provides a powerful strategy for a comprehensive characterization of the electronic structure of this compound, revealing its potential as a responsive material and spectroscopic probe.

Theoretical and Computational Investigations of 9 4 Pyridinylmethyl Acridine

Electronic Structure and Quantum Chemical Characterization

Quantum chemical characterizations provide fundamental insights into the electronic nature of a molecule. These studies are crucial for understanding reactivity, stability, and potential applications.

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For a molecule such as 9-(4-pyridinylmethyl)acridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G, would be employed to optimize the molecular geometry and calculate various electronic properties in the ground state. Such calculations are foundational for all further computational analysis, providing the optimized structure from which other properties are derived. The choice of functional and basis set is critical and is often validated against experimental data where available.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels and Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For acridine (B1665455) derivatives, the HOMO is typically distributed over the acridine ring system, while the LUMO's location can be influenced by substituents. Analysis of these orbitals for this compound would reveal how the pyridinylmethyl group affects the electronic distribution and reactivity compared to the parent acridine molecule.

Table 1: Illustrative FMO Data for a Generic Acridine Derivative (Note: This data is illustrative and not specific to this compound)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -2.5 |

Conceptual Density Functional Theory (CDFT) Descriptors

Conceptual DFT (CDFT) provides a framework to quantify chemical concepts using derivatives of the energy with respect to the number of electrons. Key descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), and global electrophilicity (ω). These descriptors are calculated from HOMO and LUMO energies and are used to predict the global reactivity of a molecule. For instance, hardness (η = (I - A) / 2) measures the resistance to change in electron distribution, while the electrophilicity index (ω) quantifies the energy lowering of a system when it is saturated with electrons from the environment.

Table 2: Illustrative CDFT Descriptors for a Generic Acridine Derivative (Note: This data is illustrative and not specific to this compound)

| Descriptor | Definition | Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.2 |

| Electron Affinity (A) | A ≈ -ELUMO | 2.5 |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.85 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.35 |

Molecular Electrostatic Potential (ESP) Analysis

Molecular Electrostatic Potential (ESP) analysis is used to visualize the charge distribution of a molecule and predict its reactive behavior towards electrophilic and nucleophilic attacks. The ESP is mapped onto the electron density surface, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the ESP map would likely show negative potential around the nitrogen atoms of both the acridine and pyridine (B92270) rings, identifying them as key sites for interaction with electrophiles or for forming hydrogen bonds.

Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) Analyses

The Quantum Theory of Atoms-in-Molecules (QTAIM) analyzes the electron density topology to define atomic interactions within a molecule, including covalent bonds and noncovalent interactions. It identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction. Noncovalent Interaction (NCI) analysis is a complementary method used to visualize weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding molecular assembly in crystals and biological systems. These analyses would be essential to understand the intramolecular and potential intermolecular interactions of this compound.

Excited State Properties and Photophysical Transitions

The study of excited states is crucial for understanding the photophysical properties of molecules, such as their absorption and emission of light. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating excited-state properties for medium to large molecules. TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. For a molecule like this compound, TD-DFT would be used to characterize the nature of the electronic transitions (e.g., n→π* or π→π*) and to understand how its structure influences its fluorescence properties, which is a characteristic feature of many acridine compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules, providing insights into their absorption and emission properties. researchgate.netrespectprogram.org For acridine derivatives, TD-DFT calculations, often paired with a functional like B3LYP and a basis set such as 6-31G(d,p), have been employed to predict their electronic transitions. beilstein-journals.org These calculations can elucidate the nature of the transitions, such as π–π* or charge-transfer (CT) transitions, and their corresponding energies and oscillator strengths. acs.org

In the context of substituted acridines, TD-DFT helps in understanding how different functional groups affect the electronic structure and, consequently, the photophysical properties. beilstein-journals.orgacs.org For instance, the introduction of aryl substituents can lead to well-defined, low-energy absorption bands that can be assigned to specific transitions localized on the donor or acceptor moieties of the molecule. acs.org The accuracy of these predictions is often validated by comparing the calculated absorption and emission spectra with experimental data. acs.orgresearchgate.net

Table 1: Representative TD-DFT Calculated Electronic Transitions for Acridine Derivatives

| Derivative Type | Transition Type | Calculated Absorption Wavelength (nm) | Key Findings |

| Aryl-substituted acridine | π–π* (localized on donor) | ~410 | Well-defined low-energy absorption band. acs.org |

| Donor-acceptor acridine | Charge Transfer (CT) | ~400-410 | Low extinction coefficient, sensitive to substituent. acs.org |

| Acridine-1,8-diones | Not specified | Not specified | Investigated for nonlinear optical properties. globalauthorid.com |

This table is illustrative and based on general findings for acridine derivatives. Specific values for this compound would require dedicated calculations.

Analysis of Twisted Intramolecular Charge Transfer (TICT) States

The concept of Twisted Intramolecular Charge Transfer (TICT) is crucial for explaining the fluorescence behavior of many donor-acceptor molecules. rsc.org In a TICT-capable molecule, photoexcitation can lead to a conformational change, typically a rotation around a single bond connecting the donor and acceptor moieties, resulting in a highly polar, charge-separated excited state. rsc.orgsemanticscholar.org This process can significantly influence the emission properties, often leading to a large Stokes shift and sensitivity to the solvent environment. rsc.org

For molecules containing a pyridinyl group, which can act as an electron acceptor, and an acridine moiety, which can act as a donor, the possibility of TICT state formation is a key area of investigation. mdpi.com Computational studies can map the potential energy surface of the excited state as a function of the torsional angle between the donor and acceptor groups. researchgate.net The presence of a minimum on this surface at a twisted geometry is a strong indicator of a stable TICT state. researchgate.netdiva-portal.org The energy and geometry of this state, relative to the locally excited (LE) state, determine the photophysical outcome, such as dual fluorescence or solvent-dependent fluorescence quenching. mdpi.com In some acridine-based systems, TICT states have been identified and are characterized by significant rotation of a substituent relative to the acridine core. nih.gov

Computational Modeling of Solvent Effects on Electronic Transitions

The electronic transitions of molecules, particularly those with a significant charge transfer character, are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netnih.gov Computational models are essential for understanding and predicting these solvent effects. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used in conjunction with TD-DFT to simulate the solvent environment by representing it as a continuous dielectric medium. semanticscholar.org

These models can predict the shifts in absorption and emission maxima as the solvent polarity changes. researchgate.net For instance, a bathochromic (red) shift with increasing solvent polarity typically indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the solvent. researchgate.net Conversely, a hypsochromic (blue) shift suggests the ground state is more stabilized. semanticscholar.org By correlating calculated spectral shifts with experimental data across a range of solvents, it is possible to gain a deeper understanding of the nature of the electronic states involved and the extent of charge transfer upon excitation. nih.govdoi.org

Table 2: Predicted Solvatochromic Shifts for a Hypothetical Donor-Acceptor Acridine

| Solvent | Dielectric Constant | Calculated Absorption Max (nm) | Calculated Emission Max (nm) |

| Hexane | 1.88 | 380 | 450 |

| Dichloromethane | 8.93 | 395 | 480 |

| Acetonitrile | 37.5 | 405 | 510 |

| Dimethyl Sulfoxide (B87167) | 46.7 | 410 | 525 |

This table presents hypothetical data to illustrate the expected trend of positive solvatochromism for a molecule with a charge-transfer excited state.

Mechanistic Insights from Computational Reaction Dynamics

Transition State Computations for Reaction Pathways

Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying and characterizing transition states (TS). acs.org A transition state represents the highest energy point along a reaction coordinate and is a critical structure for determining the kinetics of a chemical transformation. colab.ws For reactions involving acridine derivatives, such as their synthesis or subsequent functionalization, DFT calculations can be used to locate the geometry of the transition state and calculate its energy. frontiersin.org

The activation energy, which is the energy difference between the reactants and the transition state, can be computed, providing a quantitative measure of the reaction barrier. acs.org This information is invaluable for understanding why a particular reaction pathway is favored over another. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state correctly connects the reactants and products on the potential energy surface. acs.org

Theoretical Investigations of Electron and Proton Transfer Mechanisms

Electron transfer (ET) and proton-coupled electron transfer (PCET) are fundamental processes in many chemical and biological systems. nih.govacs.org Theoretical models are crucial for understanding the intricate details of these mechanisms. nsf.gov For a molecule like this compound, which contains both electron-donating (acridine) and electron-accepting/proton-accepting (pyridine) moieties, the study of ET and PCET is particularly relevant.

Computational methods can be used to calculate key parameters that govern these processes, such as the driving force (ΔG°), the reorganization energy (λ), and the electronic coupling (H_AD). nih.gov These parameters can be used within the framework of Marcus theory or more advanced theories to predict reaction rates. nih.gov For PCET, the situation is more complex as the movement of both an electron and a proton must be considered. nsf.gov Theoretical treatments can help to distinguish between stepwise and concerted mechanisms by analyzing the potential energy surfaces as a function of both electron and proton coordinates. aps.org

Molecular Dynamics Simulations for Conformational Landscapes (Non-Biological Context)

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes the positions and velocities of the atoms over time. mdpi.com This allows for the exploration of the conformational landscape of a molecule, which is the collection of all possible three-dimensional structures it can adopt. nih.govresearchgate.net

For a flexible molecule like this compound, which has rotatable bonds, MD simulations can provide insights into the preferred conformations in different environments (e.g., in various solvents). vulcanchem.com The analysis of the simulation trajectory can reveal the relative populations of different conformers, the barriers to interconversion between them, and how the conformational preferences are influenced by intermolecular interactions. frontiersin.org This information is crucial for understanding the relationship between the structure of the molecule and its physical and chemical properties. biorxiv.org

Photophysical Phenomena and Photochemical Reactivity of 9 4 Pyridinylmethyl Acridine

Detailed Absorption and Emission Spectroscopy

The photophysical characteristics of 9-(4-pyridinylmethyl)acridine are dictated by the electronic interplay between the acridine (B1665455) and pyridine (B92270) ring systems. The absorption and emission properties are sensitive to the molecular environment, a feature that has been explored in various spectroscopic studies.

UV-Vis Absorption Profiles and Electronic Transitions

The UV-Vis absorption spectrum of acridine and its derivatives is characterized by transitions between π-electron energy levels within the aromatic ring system. researchgate.net For 9-substituted acridines, the absorption bands are typically observed in the range of 350-450 nm. researchgate.net The parent acridine molecule exhibits an absorbance peak at approximately 244 nm. aatbio.com In the case of this compound, the substitution at the 9-position influences the electronic transitions. The UV-Vis spectra of acridine derivatives generally show significant absorption in the 350-450 nm range, which is attributed to the π-π* transitions of the acridine ring. researchgate.net

The specific absorption maxima for this compound can be influenced by the solvent environment. For instance, studies on similar acridine derivatives have shown that the long-wavelength absorption band can experience a blue-shift in protic solvents due to strong hydrogen-bonding interactions with the solvent molecules. iitkgp.ac.in This interaction can alter the energy levels of the molecular orbitals involved in the electronic transitions.

Table 1: Representative UV-Vis Absorption Data for Acridine Derivatives This table provides a general context for the absorption characteristics of acridine compounds.

| Compound | Wavelength (nm) | Molar Absorptivity (ε) | Solvent | Reference |

|---|---|---|---|---|

| Acridine | 244 | - | - | aatbio.com |

| Acridone (B373769) | 249 | 99900 | Ethanol | photochemcad.com |

| 9-Methylacridine (B196024) | - | - | - |

Fluorescence Emission Characteristics and Solvatochromism

This compound and related compounds are known for their fluorescent properties. The emission spectrum is a mirror image of the absorption spectrum and provides insights into the excited state of the molecule. The pyridyl group in this compound can modify the deactivation mechanism of the excited state, potentially triggering efficient intersystem crossing. researchgate.net

A notable characteristic of certain acridine derivatives is solvatochromism, where the color of the fluorescence changes with the polarity of the solvent. doi.orgjasco-global.com This phenomenon arises from a change in the energy gap between the ground and excited states in different solvent environments. jasco-global.com For some donor-π-acceptor (D-π-A) type acridine derivatives, a significant red-shift in the emission spectrum is observed with increasing solvent polarity. doi.org This is often accompanied by high fluorescence quantum yields. doi.org The sensitivity of the fluorescence to the microenvironment makes such compounds useful as probes. jasco-global.comrsc.org

For example, a study on an acridine derivative of pyrene (B120774) (Ad-Py) showed a remarkable emission spectral shift of 113 nm as the solvent polarity increased from n-hexane to dimethyl sulfoxide (B87167) (DMSO), while maintaining high fluorescence quantum yields (>83%). doi.org While specific data for this compound's solvatochromism is not detailed in the provided results, the general behavior of similar acridine derivatives suggests it would likely exhibit some degree of solvent-dependent fluorescence.

Determinations of Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) and lifetime (τf) are crucial parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.

For acridine derivatives, these parameters can vary significantly with the solvent and the nature of the substituent. For instance, the quantum yield of some acridine-based dyes has been observed to increase with an increase in solvent polarity and hydrogen-bonding capacity. iitkgp.ac.in In contrast, other acridine derivatives show a decrease in quantum yield with increasing solvent polarity due to mechanisms like photoinduced electron transfer (PET). researchgate.net

Fluorescence lifetimes are often determined using time-correlated single-photon counting (TCSPC). iitkgp.ac.in For many acridine derivatives, the fluorescence decay can be fitted to a single or multi-exponential function, providing information about the different excited state deactivation pathways. doi.orgiitkgp.ac.in For example, a study on 9-acridinecarboxylic acid and its methyl ester reported fluorescence lifetimes in various solvents. iitkgp.ac.in Similarly, research on acridine orange and proflavine (B1679165) bound to DNA showed that their fluorescence lifetimes and quantum yields were dependent on the binding ratio. nih.gov

Table 2: Illustrative Photophysical Data for Acridine Derivatives This table presents a general overview of quantum yields and lifetimes for related compounds to provide context.

| Compound | Quantum Yield (Φf) | Lifetime (τf) (ns) | Solvent | Reference |

|---|---|---|---|---|

| Acridone | 0.42 | - | Ethanol | photochemcad.com |

| 9,10-dihydro-10-methylacridine (NADH analog) | - | 7.0 | - | rsc.orgresearchgate.net |

| Lhca1/4 and Lhca2/3 dimers (contain chlorophylls, related to energy transfer studies) | - | 2.45 | - | researchgate.net |

Mechanisms of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. atto-tec.comfuw.edu.pl This can occur through various mechanisms, including collisional quenching, static quenching, and photoinduced electron transfer.

Dynamic (Collisional) and Static Quenching Pathways

Fluorescence quenching can be broadly categorized into two main types: dynamic and static quenching. researchgate.net

Dynamic (collisional) quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation. atto-tec.comresearchgate.net This process is diffusion-controlled, and its rate increases with the concentration of the quencher. researchgate.netuzh.ch The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration in dynamic quenching. uzh.ch A key characteristic of dynamic quenching is that the fluorescence lifetime of the fluorophore decreases in the presence of the quencher. fuw.edu.pl

Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. atto-tec.comresearchgate.net This reduces the concentration of fluorophores available for excitation. atto-tec.com Unlike dynamic quenching, static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophores. fuw.edu.plnih.gov The binding interaction in static quenching can be studied to determine binding constants and the number of binding sites. nih.gov

Distinguishing between dynamic and static quenching is crucial for understanding the underlying molecular interactions. researchgate.net This is typically achieved by measuring both the steady-state fluorescence intensity and the fluorescence lifetime as a function of quencher concentration. fuw.edu.pl

Photoinduced Electron Transfer (PET) in Quenching Processes

Photoinduced electron transfer (PET) is a significant mechanism of fluorescence quenching where an excited electron is transferred from a donor molecule to an acceptor molecule. wikipedia.org This process results in the formation of a charge-separated state, which is a redox reaction occurring in the excited state. wikipedia.org The photoexcited molecule can act as either a potent oxidizing or reducing agent. wikipedia.org

In the context of this compound, the acridine moiety can act as the fluorophore, and other molecules in the solution can act as electron donors or acceptors, leading to quenching. The efficiency of PET depends on the redox potentials of the donor and acceptor and the energy of the excited state. nih.gov The free energy change for the electron transfer process can be estimated using the Rehm-Weller equation. nih.gov

PET is a form of photoquenching and can compete with fluorescence emission. wikipedia.org The formation of a long-lived charge-separated state is a key area of research, particularly in the context of artificial photosynthesis and solar energy conversion. nih.gov The singlet excited state of NADH analogs, such as 9,10-dihydro-10-methylacridine, has been shown to be a powerful reductant in photoinduced electron-transfer reactions. rsc.orgresearchgate.net

Energy Transfer (FRET, Dexter) Phenomena

Energy transfer processes, such as Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer, are fundamental in molecular photophysics.

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor chromophore transfers its energy to an acceptor chromophore through long-range dipole-dipole interactions. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers.

Dexter Energy Transfer , on the other hand, is a short-range process that involves the exchange of electrons between the donor and acceptor. edinst.com This mechanism requires orbital overlap between the two molecules and can facilitate both singlet and triplet energy transfer. edinst.com Unlike FRET, Dexter energy transfer efficiency decreases exponentially with the distance between the donor and acceptor. edinst.com The Dexter energy transfer rate constant is influenced by factors related to orbital interactions and the distance between the donor and acceptor. edinst.com

In the context of acridine derivatives, their planar structure can promote π-π stacking interactions, which may influence energy transfer processes. scbt.com The specific photophysical properties of acridine derivatives, including their absorption and emission spectra, are influenced by substituents on the acridine core. beilstein-journals.org

Proton Transfer in Excited States and its Role in Quenching

Excited-state proton transfer (ESPT) is a significant photochemical reaction where a proton is transferred from one part of a molecule to another or to a solvent molecule upon electronic excitation. aps.orgmdpi.com This process can dramatically alter the photophysical properties of a molecule, often leading to fluorescence quenching. aps.org Hydrogen bonding plays a critical role in facilitating ESPT, as it can stabilize the system and provide a direct pathway for proton movement. aps.org

The efficiency of ESPT can be influenced by factors such as solvent polarity and the presence of specific functional groups. mdpi.com In some cases, ESPT can be an ultrafast process, occurring on the femtosecond to picosecond timescale. nih.gov The quenching of an excited state can occur through various mechanisms, including proton-coupled electron transfer (PCET). researchgate.net In PCET, the transfer of an electron is coupled to the transfer of a proton in a concerted or stepwise manner. researchgate.net

For acridine derivatives, the nitrogen atom in the acridine ring can participate in hydrogen bonding, potentially influencing ESPT processes. scbt.com The study of ESPT in acridine-based systems provides insights into their photochemical reactivity and quenching mechanisms.

Photocatalytic Capabilities and Mechanistic Studies

This compound and related acridine compounds have emerged as potent photocatalysts in a variety of organic transformations. Their photocatalytic activity stems from their ability to absorb visible light and initiate redox processes.

Role as a Visible-Light Photocatalyst

Acridine derivatives, particularly 9-aryl- and 9-alkyl-substituted acridines, have been successfully employed as visible-light photocatalysts. nih.govnih.gov These compounds can absorb light in the visible region, leading to the formation of an excited state with enhanced redox properties. nih.govrsc.org This excited state can then participate in catalytic cycles to promote chemical reactions. rsc.org The photocatalytic efficiency of acridines is influenced by the nature of the substituent at the 9-position, with ortho-substituted 9-aryl acridines often exhibiting superior performance. nih.gov

The use of visible-light photocatalysts is a key aspect of green chemistry, offering mild reaction conditions and reducing the need for harsh reagents. sigmaaldrich.comrsc.org Acridine-based photocatalysts have been utilized in a range of reactions, including C-N cross-coupling and decarboxylative functionalizations. nih.govnih.gov

Single Electron Transfer (SET) Photoredox Cycles

A common mechanism in photoredox catalysis is single electron transfer (SET), where the photoexcited catalyst transfers a single electron to or from a substrate molecule. sigmaaldrich.com This process generates radical intermediates that can undergo further reactions. nih.gov SET processes can be classified into oxidative and reductive quenching cycles. In an oxidative quenching cycle, the excited photocatalyst accepts an electron from a substrate, becoming reduced. In a reductive quenching cycle, the excited photocatalyst donates an electron to a substrate, becoming oxidized. sigmaaldrich.comresearchgate.net

Acridinium salts, a class of acridine derivatives, are particularly effective in SET-based photoredox catalysis due to the high oxidizing ability of their excited states. rsc.orgacs.org These catalysts can oxidize a wide range of substrates, enabling various synthetic transformations. rsc.orgacs.org The photocatalytic cycle is completed by a subsequent redox event that regenerates the ground state of the catalyst. rsc.org

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental process in which an electron and a proton are transferred together in a single concerted step or in separate, sequential steps. nih.govacs.orgdiva-portal.org PCET mechanisms are crucial in many chemical and biological redox reactions. diva-portal.orgnih.govubc.ca The coupling of electron and proton transfer can lower the activation barrier for a reaction and is often facilitated by hydrogen bonding. nih.govacs.org

In the context of acridine photocatalysis, PCET has been identified as a key mechanistic step in reactions such as the direct decarboxylation of carboxylic acids. nih.govchemrxiv.org The photoexcited acridine can form a hydrogen-bonded complex with the carboxylic acid, facilitating a concerted proton-electron transfer. nih.govnih.gov The thermodynamics and kinetics of PCET reactions are influenced by factors such as the pKa of the proton donor and the redox potentials of the electron donor and acceptor. acs.org

Hydrogen Atom Transfer (HAT) in Photocatalytic Systems

Hydrogen atom transfer (HAT) is a reaction in which a hydrogen atom (a proton and an electron) is transferred from one molecule to another. beilstein-journals.org In photocatalysis, HAT can be initiated by a photoexcited catalyst or by a radical species generated in a photoredox cycle. acs.orgbeilstein-journals.org

Acridine-based photocatalysts have been shown to mediate HAT processes. chemrxiv.org For instance, in some systems, the triplet excited state of an acridine catalyst can engage in a HAT process. chemrxiv.org This capability allows for the activation of C-H bonds, a challenging but highly valuable transformation in organic synthesis. acs.orgbeilstein-journals.org The efficiency of a HAT reaction is dependent on the bond dissociation energy of the C-H bond being cleaved and the nature of the HAT agent. acs.org

Investigation of Photoinduced Isomerization and Degradation Pathways

The photochemical behavior of this compound is a critical aspect of its profile, dictating its stability and potential applications in light-sensitive systems. While specific, direct research on the photoinduced isomerization and degradation of this compound is not extensively documented in publicly available literature, plausible pathways can be inferred from the known photochemistry of its constituent moieties: the acridine core and the pyridinylmethyl substituent. The following sections detail the likely photochemical transformations based on studies of related compounds.

Photoinduced Isomerization

Photoisomerization involves the light-induced conversion of a molecule into a structural isomer. For this compound, potential isomerization pathways could involve rearrangements of the substituent or the acridine ring system. One hypothetical pathway could be a photoinduced rearrangement of the pyridinylmethyl group, although this is less common for simple benzyl-type substituents on heterocyclic systems without specific activating groups.

Another possibility, though less likely under typical photolytic conditions, could involve valence isomerization of the acridine ring. However, the most probable photo-responsive behavior would be related to degradation pathways rather than clean isomerization.

Photodegradation Pathways

Photodegradation involves the irreversible breakdown of a molecule into smaller fragments upon absorption of light. The primary pathways for the photodegradation of this compound are expected to involve the photo-oxidation of the acridine ring and reactions involving the pyridinylmethyl group.

Oxidation of the Acridine Ring: The acridine nucleus is known to be susceptible to photo-oxidation. nih.govresearchgate.net Studies on the parent acridine molecule have shown that upon irradiation in the presence of oxygen, it can be converted to acridone (also known as 9(10H)-acridone). nih.gov This transformation is a significant degradation pathway for many acridine derivatives. The reaction is believed to proceed through the formation of an excited state of the acridine, which can then react with oxygen. The proposed mechanism involves the formation of a hydroperoxide intermediate at the 9-position, which subsequently eliminates water to yield acridone.

In the case of this compound, the 9-position is already substituted. However, oxidation of the central ring can still occur, potentially leading to cleavage of the pyridinylmethyl group and formation of acridone.

Reactions Involving the Pyridinylmethyl Substituent: The methylene (B1212753) bridge in the 9-(4-pyridinylmethyl) group is analogous to a benzylic position, which is often susceptible to photo-oxidation. Irradiation could lead to the formation of a radical at this position, initiating a cascade of degradation reactions. Potential products could include 9-acridinecarboxaldehyde and pyridine, or further oxidation products.

Furthermore, studies on related ruthenium tris(2-pyridylmethyl)amine (B178826) complexes have demonstrated the photolability of the pyridylmethyl moiety, where light can induce the release of coordinated nitriles. acs.org While the chemical environment is different, this suggests that the bond between the pyridine ring and the methyl group, or the bond between the methyl group and the acridine ring, could be susceptible to photocleavage.

Influence of Environmental Factors: The photodegradation of acridine and its derivatives is highly dependent on environmental conditions such as the solvent, the presence of oxygen, and the pH. For instance, the photodestruction rates of acridine are significantly reduced in the absence of oxygen, indicating the crucial role of photo-oxidation. nih.gov The protonation state of the pyridinyl nitrogen could also influence the excited-state properties and, consequently, the degradation pathways.

The following table summarizes the potential photoproducts of this compound based on the degradation pathways of related compounds.

| Potential Photoproduct | Plausible Precursor Pathway | Relevant Analogy |

| Acridone | Oxidation of the acridine ring | Photodegradation of acridine nih.gov |

| 9-Acridinecarboxaldehyde | Oxidation of the pyridinylmethyl group | Oxidation of benzylic positions |

| Pyridine-4-carbaldehyde | Cleavage and oxidation of the substituent | General photochemistry of benzylic compounds |

| Acridine | Cleavage of the C-C bond | Photolability of substituted acridines |

It is important to note that these pathways are hypothetical and based on the known reactivity of the acridine and pyridinylmethyl fragments. Detailed experimental studies, including product analysis and quantum yield measurements, would be necessary to definitively elucidate the photoinduced isomerization and degradation pathways of this compound.

Intermolecular Recognition and Supramolecular Assembly Involving 9 4 Pyridinylmethyl Acridine

Comprehensive Analysis of Hydrogen Bonding Networks (e.g., C-H···N, N-H···O, O-H···N)

Hydrogen bonds are crucial directional interactions that significantly influence the structure of molecular crystals. jchemrev.com While classic N-H···O and O-H···N hydrogen bonds are primary drivers in many systems, weaker C-H···N and C-H···O interactions also play a significant role in the crystal engineering of nitrogen-containing heterocyclic compounds. researchgate.netnih.gov

In the context of 9-(4-pyridinylmethyl)acridine, the nitrogen atom of the pyridine (B92270) ring and the acridine (B1665455) moiety are potential acceptors for hydrogen bonds. In the presence of suitable donor molecules, such as carboxylic acids or water, strong O-H···N hydrogen bonds can be expected to form. These interactions often lead to the formation of predictable supramolecular synthons, which are robust structural motifs that can be utilized in the design of co-crystals. researchgate.net

Characterization of Aromatic π-Stacking Interactions

Aromatic π-stacking interactions are another key non-covalent force in the assembly of molecules containing planar aromatic systems like acridine. researchgate.net These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent aromatic rings. researchgate.net Acridine derivatives are well-known to self-associate through π-π stacking. nih.govzu.edu.ua

For this compound, the large, planar surface of the acridine core provides an ideal platform for significant π-stacking. These interactions can occur in a face-to-face or offset (parallel-displaced) manner. The presence of the pyridinylmethyl substituent can influence the geometry of this stacking. The extended structure of related acridine compounds often features aromatic π–π stacking with centroid-to-centroid distances indicating significant interaction. iucr.org These stacking interactions can lead to the formation of columnar structures or layered arrangements within the crystal lattice, contributing significantly to the thermodynamic stability of the solid state. mdpi.com

Host-Guest Complexation Studies with Artificial Receptors

The field of supramolecular chemistry involves the design of host molecules that can selectively bind guest molecules through non-covalent interactions. nih.gov Artificial receptors, such as crown ethers, calixarenes, and cyclodextrins, are designed with specific cavities and binding sites to recognize and encapsulate guest molecules. beilstein-journals.orgcore.ac.uk

The this compound molecule, with its distinct structural features, presents an interesting target for host-guest complexation. The pyridinium (B92312) group, if protonated, could be a suitable guest for receptors that bind ammonium (B1175870) ions through hydrogen bonding and cation-π interactions. beilstein-journals.org The hydrophobic acridine moiety could be encapsulated within the nonpolar cavity of hosts like cyclodextrins in aqueous media. nih.gov

Studies on host-guest complexation can provide valuable information on the strength and nature of intermolecular interactions. The formation of such complexes is often studied using techniques like NMR spectroscopy and fluorescence titration to determine binding constants and elucidate the geometry of the complex. core.ac.ukrsc.org These studies are crucial for applications in areas such as sensing, drug delivery, and catalysis. core.ac.ukmdpi.com

Self-Assembly Processes and Formation of Ordered Supramolecular Structures

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures driven by non-covalent interactions. mdpi.com For this compound, the interplay of hydrogen bonding and π-stacking interactions can drive its self-assembly into a variety of supramolecular architectures. nih.gov

The directional nature of hydrogen bonds combined with the stacking of aromatic rings can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.netgla.ac.ukaps.org The final structure is a result of a delicate balance between these competing and cooperating interactions. The process of forming these ordered structures can be influenced by factors such as solvent, temperature, and the presence of other molecules that can act as templates or co-formers. The resulting supramolecular assemblies can exhibit emergent properties that are not present in the individual molecules. nih.gov

Quantitative Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)

To gain a deeper, quantitative understanding of the intermolecular interactions governing the crystal structure of this compound, computational tools such as Hirshfeld surface analysis are employed. scirp.org This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density. The Hirshfeld surface allows for the visualization and quantification of all intermolecular contacts simultaneously. mdpi.com

The analysis generates a d_norm surface, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds. mdpi.com

Interactive Data Table: Summary of Intermolecular Interactions

| Interaction Type | Key Structural Features Involved | Typical Contribution to Supramolecular Structure |

| C-H···N Hydrogen Bonding | Aromatic C-H donors; Pyridinyl and Acridinyl nitrogen acceptors. | Formation of chains and networks. |

| O-H···N Hydrogen Bonding | Hydroxyl donors (from co-formers); Pyridinyl and Acridinyl nitrogen acceptors. | Strong, directional interactions leading to robust synthons. |

| Aromatic π-Stacking | Planar acridine and pyridine rings. | Formation of columnar or layered structures. |

Interactive Data Table: Hirshfeld Surface Analysis Contributions

| Contact Type | Typical Percentage Contribution (example) | Appearance on 2D Fingerprint Plot |

| H···H | 40-50% | Large, diffuse region in the center. |

| C···H/H···C | 10-20% | "Wing-like" features on either side of the main diagonal. |

| N···H/H···N | 5-15% | Sharp spikes at lower d_e and d_i values. |

| C···C | 3-8% | Characteristic features indicating π-stacking. |

Coordination Chemistry of 9 4 Pyridinylmethyl Acridine

Synthesis and Characterization of Metal-Ligand Complexes

The synthesis of metal complexes with 9-(4-pyridinylmethyl)acridine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to elucidate their structure and bonding. nih.gov

The this compound ligand can coordinate to metal centers in several ways, primarily dictated by the reaction conditions and the nature of the metal ion. The two primary nitrogen atoms, one in the acridine (B1665455) nucleus and the other in the pyridine (B92270) ring, can act as donor sites. vulcanchem.com This allows for both monodentate and bidentate coordination.

In monodentate coordination , only one of the nitrogen atoms binds to the metal center. This is often observed when the metal ion has a preference for a lower coordination number or when steric hindrance prevents the close approach of both donor atoms.

In bidentate coordination , both the acridine and pyridine nitrogen atoms coordinate to the same metal center, forming a chelate ring. This mode of coordination is common and leads to the formation of stable metal complexes. The flexible methylene (B1212753) bridge between the acridine and pyridine moieties allows for the formation of a seven-membered chelate ring.

The formation of metal complexes with this compound is accompanied by distinct changes in its spectroscopic properties.

UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectra of acridine derivatives typically show characteristic bands in the UV-Vis region corresponding to π-π* transitions within the acridine ring. researchgate.net Upon coordination to a metal ion, these bands may shift in wavelength (either to longer or shorter wavelengths) and/or change in intensity (hyperchromism or hypochromism). nih.govresearchgate.net These changes are indicative of the electronic interaction between the ligand and the metal center. For instance, the interaction of copper(II) complexes of acridine derivatives with DNA has been shown to cause significant red shifts and hypochromism in the acridine absorption region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. nih.gov Upon complexation, the chemical shifts of the protons and carbons on the ligand, particularly those near the coordination sites (the pyridine and acridine rings), will be altered. mdpi.com For example, duplicate signals in the NMR spectra of some acridine derivatives have been attributed to the existence of different conformers. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy : For complexes involving paramagnetic metal ions such as copper(II) or manganese(II), EPR spectroscopy provides valuable information about the electronic structure and the coordination environment of the metal center. rsc.org The EPR spectrum can reveal the geometry of the complex and the nature of the metal-ligand bonding. For example, EPR studies have been used to distinguish between diamagnetic and paramagnetic metal complexes of acridine-containing ligands. rsc.org

| Technique | Observation upon Complexation | Information Gained |

| UV-Vis | Shifts in absorption bands (wavelength and intensity) | Electronic interactions between metal and ligand |

| NMR | Changes in chemical shifts of ligand protons and carbons | Identification of coordination sites and structural conformation |

| EPR | Signal appearance and characteristics for paramagnetic metals | Electronic structure and coordination geometry of the metal center |

Coordination Modes of the Acridine and Pyridine Nitrogen Atoms [1, 7.1]

Redox Properties of Coordination Compounds

The redox behavior of coordination compounds of this compound is of significant interest due to the redox-active nature of the acridine moiety. researchgate.netnih.gov The acridine ring can undergo reversible one-electron reduction to form a stable radical anion. researchgate.net The redox potential of the ligand and its metal complexes can be studied using electrochemical techniques such as cyclic voltammetry.

Upon coordination to a metal center, the redox potentials of the acridine ligand can be significantly altered. The nature of the metal ion and its coordination environment can either facilitate or hinder the electron transfer processes. For some 9-anilinoacridines, electron-donating substituents on the aniline (B41778) ring facilitate oxidation, while substituents on the acridine ring have a lesser effect on the redox potentials. nih.gov Complexes with redox-active ligands can exhibit a range of interesting physical properties and have potential applications in materials science. mdpi.com

Applications of Metal Complexes in Catalysis (Non-Biological)

Metal complexes of acridine-based ligands have shown promise in various non-biological catalytic applications. Ruthenium complexes, in particular, are known for their versatile catalytic activity in a range of organic transformations. arabjchem.org These can include hydrogenation, oxidation, and dehydrogenation reactions. arabjchem.org

For instance, acridine-based PNP pincer complexes of ruthenium have been utilized as catalysts. arabjchem.org While the specific catalytic applications of this compound complexes are not extensively detailed in the provided search results, the broader class of acridine-metal complexes demonstrates potential in this area. The ability of the ligand to stabilize different metal centers in various oxidation states is a key feature for designing effective catalysts. rsc.org For example, zinc pincer complexes have been shown to facilitate bond activation and catalytic hydrogenation. acs.org

Computational Studies on Metal-Ligand Bonding and Geometries

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental studies and provide deeper insights into the electronic structure, bonding, and geometries of metal complexes. nih.gov These studies can be used to predict the most stable coordination modes of this compound with different metal ions.

Computational analyses can help in understanding the nature of the metal-ligand bond, distinguishing between electrostatic and covalent contributions. Furthermore, theoretical calculations can predict spectroscopic properties, such as UV-Vis and NMR spectra, which can then be compared with experimental data to validate the proposed structures. cardiff.ac.uk For example, computational studies on acridine hybrid derivatives have been used to understand their interaction with biological targets. nih.govcardiff.ac.uk

Advanced Materials Science Research Leveraging 9 4 Pyridinylmethyl Acridine

Exploration in Organic Electronic Devices

The application of acridine (B1665455) derivatives in organic electronics is a burgeoning field of research. researchgate.netresearchgate.net These compounds often possess favorable charge transport properties and high thermal stability, making them suitable candidates for various components within organic electronic devices. mdpi.com

Charge Injection and Transport Layer Research

In organic light-emitting diodes (OLEDs), efficient charge injection from the electrodes and subsequent transport through the organic layers are critical for device performance. beilstein-journals.org Acridine-based materials are being investigated for their potential as hole-transporting materials. mdpi.com The fundamental principle behind this application lies in the ability of the material to facilitate the movement of positive charge carriers (holes) from the anode into the emissive layer of the OLED. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the transport material play a crucial role in minimizing the energy barrier for charge injection. mdpi.com

Research into small molecular hole-transporting materials has shown that derivatives of acridine can exhibit excellent current, power, and external quantum efficiencies when incorporated into OLEDs. mdpi.com While specific studies focusing solely on 9-(4-pyridinylmethyl)acridine for this purpose are not extensively detailed in the provided results, the broader class of acridine derivatives shows significant promise. The general approach involves designing molecules with high thermal decomposition temperatures and appropriate energy levels to ensure efficient and stable device operation. mdpi.com

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The potential of this compound extends to its use in both OLEDs and OPVs. In OLEDs, acridine derivatives have been explored as host materials for phosphorescent emitters, particularly for challenging blue emitters. rsc.org A suitable host material must possess a high triplet energy to effectively confine the excitons on the guest emitter, preventing energy loss and enhancing device efficiency. rsc.orgresearchgate.net The development of host materials with high triplet energies is a key area of research for achieving efficient and stable blue OLEDs. rsc.org

In the context of OPVs, the principles of light absorption and charge separation are paramount. While direct research on this compound in OPVs is not explicitly detailed, the fundamental properties of acridine derivatives suggest potential applicability. The ability to absorb light and participate in charge transfer processes is a key characteristic of materials used in the active layer of OPVs.

Development as Fluorescent Probes for Chemical Sensing (Non-Biological)

Acridine derivatives are well-known for their fluorescent properties and have been extensively developed as fluorescent probes for the detection of various analytes. researchgate.netnih.gov The underlying mechanism often involves photoinduced electron transfer (PET), where the interaction with an analyte modulates the fluorescence of the acridine core. researchgate.net